Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a chemical compound characterized by its complex structure, which includes a pyrazolo-pyridine core. This compound features a carboxylate functional group and is typically encountered in its hydrochloride form, enhancing its solubility and stability for various applications. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of approximately 231.68 g/mol .
As research on Et-Pyr-COOCH3•HCl is limited, its mechanism of action remains unknown. However, related pyrazole- pyridine derivatives have been investigated for their potential as anticonvulsants, antimicrobials, and anticancer agents []. Their mechanism of action might involve interaction with specific enzymes or receptors in biological systems.
Further investigation might be required to uncover its potential scientific uses. This could involve:
Although information on ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is scarce, the pyrazolopyridine class of compounds itself holds promise for various scientific applications due to their interesting structural features [].
Here are some documented areas of research involving pyrazolopyridines:
Research indicates that ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride exhibits notable biological activities. It has been studied for:
These activities make it a candidate for further pharmacological exploration .
Synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride can be achieved through several methods:
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride finds applications in:
Interaction studies involving ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride focus on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic pathways. Investigations into its interactions with enzymes and receptors are ongoing to better understand its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 1-methyl-7-oxo-5,6-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylate | Structure | Contains a methyl group enhancing lipophilicity |
| Ethyl 1-(4-Methoxyphenyl)-7-oxo-4,5,6-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Structure | Substituted phenyl ring providing additional biological activity |
| Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate | Structure | Lacks the ethyl group but retains similar activity profile |
The uniqueness of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride lies in its specific combination of functional groups and structural features that may confer distinct biological properties compared to these analogs.
The exploration of pyrazolopyridines dates back to early 20th-century studies on nitrogen-containing heterocycles. Pyrazole itself, discovered in 1883, laid the foundation for subsequent research into fused systems. However, systematic investigation of pyrazolopyridines intensified in the 21st century, driven by their recognition as pharmacophores in anticancer and antimicrobial agents. The development of synthetic methodologies, such as cyclization reactions involving phenylhydrazine and α,β-unsaturated carbonyl compounds, enabled targeted access to these scaffolds.
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride belongs to the aliphatic heterocyclic compounds, specifically the saturated pyrazolopyridine subclass. Its structural features include:
| Property | Description |
|---|---|
| Ring System | Fused pyrazole (two adjacent nitrogen atoms) and pyridine (one nitrogen atom) |
| Saturation Status | Dihydro (partially saturated) |
| Functional Groups | Ethyl ester, carboxylate, hydrochloride counterion |
The compound’s pyrazolo[3,4-c]pyridine core is distinct from other pyrazolopyridine isomers (e.g., pyrazolo[3,4-b]pyridine) due to the positional arrangement of nitrogen atoms. This structural variation influences reactivity and biological interactions.
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride serves as a versatile intermediate in multistep syntheses. Key applications include:
Anticoagulant Synthesis:
The compound is a precursor in the synthesis of Apixaban, a direct Factor Xa inhibitor. Its ethyl ester group undergoes hydrolysis to form the carboxylic acid, a critical step in achieving the drug’s active form.
Functionalization Platforms:
The dihydro pyrazolopyridine core allows for further modification via:
While direct biological data for the compound is limited, its structural analogs demonstrate:
The compound is typically synthesized through: